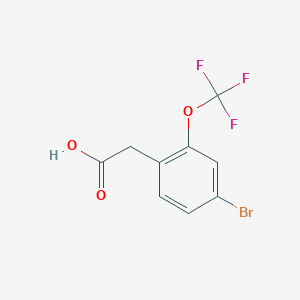

2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid” is an aromatic ether with the CAS Number: 509142-74-9 . It has a molecular weight of 299.04 and its IUPAC name is [4-bromo-2-(trifluoromethoxy)phenyl]acetic acid . The compound is typically stored in a sealed, dry environment at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF3O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) . This indicates the compound’s molecular structure and arrangement of atoms.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The introduction of the -OCF3 group influences the acidity of the compound, depending on the position of the substituent .Scientific Research Applications

Aryne Route to Naphthalenes

- Research Context : Utilizing 1-bromo-2-(trifluoromethoxy)benzene and related compounds for generating intermediates that are essential in synthesizing naphthalenes.

- Key Findings : This study by Schlosser & Castagnetti (2001) demonstrates the generation of bromo-(trifluoromethoxy)phenyllithium intermediates, which are pivotal in synthesizing 1- and 2-(trifluoromethoxy)naphthalenes, compounds with potential applications in materials science and pharmaceuticals (Schlosser & Castagnetti, 2001).

Synthesis of Bromo-Hydroxybiphenyl

- Research Context : Exploring the synthesis of bromo-hydroxybiphenyl, a key intermediate in producing liquid crystal display materials.

- Key Findings : Guo-du (2001) focused on bromination after esterification, highlighting the role of trifluoroacetic anhydride in achieving higher yields. This process is crucial for developing advanced display technologies (Ren Guo-du, 2001).

Reactivity and Structure of Bromo-Substituted Molecules

- Research Context : Investigating the reactivity and structural properties of bromo-substituted phenylacetic acids.

- Key Findings : Srivastava et al. (2015) conducted a detailed study on halogenated phenylacetic acids, providing insights into their acidity, vibrational spectra, and reactivity. These findings are significant for developing novel compounds with specific chemical properties (Srivastava et al., 2015).

Larvicidal Activity

- Research Context : The development of 2-(5-bromo-2-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole compounds for larvicidal applications.

- Key Findings : Santhanalakshmi et al. (2022) synthesized compounds showing significant larvicidal activity against Culex quinquefasciatus mosquitoes. This research is pivotal in developing new methods for mosquito control (Santhanalakshmi et al., 2022).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound contains a trifluoromethoxy group, which can influence the electronic properties of the molecule and potentially affect its interactions with target proteins or enzymes .

Biochemical Pathways

The compound’s structure suggests it may be involved in reactions such as Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Analysis

Biochemical Properties

2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways or modulate signaling cascades that regulate cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability and degradation, as well as long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage thresholds is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which in turn affect its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .

Properties

IUPAC Name |

2-[4-bromo-2-(trifluoromethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCJHGIGLFQEDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1374566.png)

![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)

![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)

![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)

![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)

![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)

![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)